molecular formula C14H15ClO3 B1346289 trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-68-6

trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1346289
CAS No.: 733740-68-6
M. Wt: 266.72 g/mol
InChI Key: IBOUUJOBTLFNRC-VHSXEESVSA-N
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Description

Chemical Identity and Classification

Trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is formally identified by the Chemical Abstracts Service number 733740-68-6 and possesses the molecular formula C14H15ClO3. The compound exhibits a molecular weight of 266.72 grams per mole, establishing it within the category of medium-molecular-weight organic molecules suitable for pharmaceutical applications. The systematic nomenclature reflects its complex structural organization, incorporating a trans-configured cyclopentane ring bearing both a carboxylic acid functional group and a substituted phenyl ketone side chain.

The structural configuration of this compound places it within the broader classification of substituted cyclopentanecarboxylic acids, a category that has gained considerable attention in organic synthesis and medicinal chemistry. The presence of the 2-chlorophenyl substituent introduces specific electronic and steric properties that distinguish this molecule from other cyclopentane derivatives. According to structural analysis, the compound features a trans-relationship between the carboxylic acid group and the oxoethyl side chain on the cyclopentane ring, which significantly influences its three-dimensional conformation and subsequent biological activity.

The compound demonstrates characteristic properties of carboxylic acids, including the ability to form hydrogen bonds and exhibit acidic behavior in solution. Chemical property predictions indicate a boiling point of 411.6 ± 15.0 degrees Celsius and a density of 1.270 ± 0.06 grams per cubic centimeter. The predicted acid dissociation constant (pKa) value of 4.63 ± 0.40 suggests moderate acidity comparable to other substituted carboxylic acids. These physicochemical parameters position the compound within optimal ranges for drug-like molecules, supporting its potential applications in pharmaceutical research.

Historical Context in Organic Chemistry

The development of cyclopentanecarboxylic acid derivatives has deep roots in classical organic chemistry, with fundamental synthetic methodologies established through pioneering research in ring contraction reactions and cycloalkane functionalization. Cyclopentanecarboxylic acid itself, the parent compound of this chemical family, has been historically prepared through palladium-catalyzed hydrocarboxylation of cyclopentene and the Favorskii rearrangement of 2-chlorocyclohexanone. The Favorskii rearrangement, in particular, represents a cornerstone transformation in organic chemistry that enables the conversion of cyclic alpha-halo ketones to carboxylic acid derivatives through base-induced ring contraction.

The synthetic accessibility of cyclopentane derivatives has been significantly enhanced through the application of the Favorskii rearrangement, which constitutes a reliable method for ring contraction from six-membered to five-membered rings. This transformation involves the formation of an enolate intermediate followed by cyclization to a cyclopropanone intermediate, which subsequently undergoes nucleophilic attack to yield the ring-contracted carboxylic acid product. The methodology has been extensively utilized in the preparation of various cyclopentanecarboxylic acid derivatives, including those bearing aromatic substituents similar to this compound.

Historical development in this field has been driven by the recognition that cyclopentane rings offer unique conformational properties compared to other carbocyclic systems. Unlike cyclohexane, which adopts well-defined chair conformations, cyclopentane exhibits pseudorotational behavior with rapid interconversion between envelope and half-chair conformations. This conformational flexibility has important implications for the design of biologically active molecules, as it allows for optimization of molecular recognition and binding interactions with biological targets.

Significance in Medicinal Chemistry and Bio-isostere Research

The field of bio-isosteric replacement has identified cyclopentane derivatives as valuable surrogates for other structural motifs in drug design, with this compound exemplifying the potential of this approach. Research has demonstrated that cyclopentane-1,2-dione derivatives can serve as effective bio-isosteres for carboxylic acid functional groups, offering improved metabolic stability while maintaining biological activity. In studies evaluating thromboxane A2 prostanoid receptor antagonists, cyclopentane-1,2-dione derivatives showed comparable potency to parent carboxylic acid compounds, with IC50 values in the micromolar range.

The bio-isosteric potential of cyclopentane derivatives extends beyond simple functional group replacement to encompass conformational rigidification strategies. Recent advances have explored the use of bicyclo[2.1.1]hexane scaffolds as rigidified analogs of 1,3-disubstituted cyclopentanes, a structural motif commonly found in pharmaceutical compounds. These rigid counterparts offer defined exit vectors that can improve affinity, selectivity, and metabolic stability compared to their flexible cyclopentane analogs. The development of such conformationally constrained systems represents a significant advancement in medicinal chemistry, providing new tools for optimizing drug-target interactions.

Compound Class IC50 (μM) Bio-isosteric Relationship
Parent carboxylic acid 0.190 ± 0.060 Reference compound
Cyclopentane-1,2-dione derivative 0.054 ± 0.016 Carboxylic acid bio-isostere
Modified analog 1.140 ± 0.820 Reduced activity variant

The medicinal chemistry significance of this compound is further enhanced by its potential applications as an intermediate in pharmaceutical synthesis. The compound's structural features, including the carboxylic acid functionality and the aromatic ketone moiety, provide multiple sites for chemical modification and derivatization. This versatility enables medicinal chemists to explore structure-activity relationships systematically and develop analogs with optimized pharmacological properties.

Contemporary research has highlighted the importance of conformational analysis in understanding the biological activity of cyclopentane derivatives. The pseudorotational behavior of the cyclopentane ring allows these compounds to adopt multiple conformations, potentially enabling interaction with diverse biological targets. This conformational flexibility, combined with the specific electronic properties imparted by the 2-chlorophenyl substituent, positions this compound as a valuable scaffold for drug discovery efforts targeting various therapeutic areas.

The integration of cyclopentane-based bio-isosteres into drug design strategies represents a growing trend in medicinal chemistry, driven by the need to overcome limitations associated with traditional carboxylic acid-containing drugs. These limitations include metabolic instability, potential toxicity, and reduced membrane permeability. By incorporating cyclopentane derivatives such as this compound into drug design programs, researchers can potentially address these challenges while maintaining or enhancing biological activity.

Properties

IUPAC Name

(1R,2S)-2-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOUUJOBTLFNRC-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 2-chlorobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions between such molecules and biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl group can interact with aromatic receptors, while the oxoethyl group may participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in the substituent on the phenyl ring and its position. These modifications impact molecular weight, polarity, and electronic effects. Below is a comparative analysis:

Table 1: Molecular Properties of trans-2-[2-(Aryl)-2-oxoethyl]cyclopentane-1-carboxylic Acid Derivatives
Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Chlorophenyl C₁₄H₁₅ClO₃ 266.72 (estimated) Electron-withdrawing Cl at ortho position; moderate lipophilicity
3-Chlorophenyl C₁₄H₁₅ClO₃ 266.72 Cl at meta position; altered steric/electronic effects vs. ortho-Cl
3-Iodophenyl C₁₄H₁₄IO₃ 376.20 (estimated) Larger iodine atom increases molecular weight and polarizability
3-Fluorophenyl C₁₄H₁₅FO₃ 250.27 Fluorine’s electronegativity enhances polarity; lower molecular weight
2-Methoxyphenyl C₁₅H₁₈O₄ 262.25 Methoxy group improves solubility via hydrogen bonding; electron-donating
4-Methoxyphenyl C₁₅H₁₈O₄ 262.30 Para-methoxy may enhance metabolic stability vs. ortho-substituents
2-Methylphenyl C₁₅H₁₈O₃ 246.30 Methyl group increases lipophilicity; steric hindrance at ortho position

Physicochemical and Stereochemical Considerations

  • Trans Configuration : All analogs share the trans stereochemistry (1R,2S or 1R,2R), critical for maintaining planar cyclopentane geometry and influencing binding to biological targets .
  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, F) : Enhance acidity of the carboxylic acid (pKa reduction) and stabilize the oxoethyl group via resonance. Ortho-chloro derivatives may exhibit increased steric hindrance compared to meta or para positions .
    • Electron-Donating Groups (OCH₃) : Methoxy groups improve aqueous solubility but may reduce metabolic stability due to susceptibility to demethylation .

Metabolic and Toxicological Implications

  • However, chlorinated compounds could pose higher bioaccumulation risks .
  • Methoxy Derivatives : Likely undergo Phase II conjugation (e.g., glucuronidation), as seen in structurally related compounds with hydroxyl or methoxy groups .

Biological Activity

Trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with biological systems in ways that can influence pharmacological outcomes. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C14H15ClO3
  • Molecular Weight : 266.72 g/mol
  • CAS Number : 733740-68-6

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the chlorophenyl group enhances its binding affinity, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antagonistic Activity : Similar compounds have been evaluated for their ability to act as thromboxane A2 receptor antagonists. For instance, derivatives of cyclopentane-1,2-dione have shown potent antagonistic effects comparable to traditional carboxylic acids .
  • Inhibition Studies : In vitro studies suggest that this compound may inhibit specific enzymatic pathways, potentially reducing inflammatory responses or modulating immune functions .
  • Bio-Isosteric Properties : The compound's structure allows it to function as a bio-isostere for carboxylic acids, which can enhance drug design by improving pharmacokinetic properties while maintaining biological activity .

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Thromboxane A2 Receptor AntagonismExhibited IC50 values comparable to traditional antagonists
Immune ModulationShowed significant inhibition in mouse splenocyte assays
Enzymatic InhibitionPotentially inhibits key enzymes involved in inflammatory pathways

Case Study Example

A study investigated the effects of cyclopentane derivatives on thromboxane A2 receptors, where this compound was synthesized and tested. The results indicated that the compound could effectively block receptor activation, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?

The synthesis typically involves multi-step organic reactions:

  • Aldol condensation : Reacting 2-chlorobenzaldehyde with cyclopentanone in the presence of a base (e.g., NaOH) to form the β-keto intermediate.
  • Oxidation : Converting the ketone to a carboxylic acid using oxidizing agents like KMnO₄ or Jones reagent under controlled pH and temperature .
  • Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure >95% purity. Key optimization parameters: Reaction time (12-24 hrs), temperature (0-25°C), and stoichiometric ratios (1:1.2 aldehyde:cyclopentanone) .

Q. How is the stereochemistry of this compound confirmed?

  • X-ray crystallography : Resolving the trans-configuration via single-crystal diffraction. SHELXL (part of the SHELX suite) refines structural parameters, with R-factors < 0.05 indicating high accuracy .
  • NMR spectroscopy : Coupling constants (e.g., J = 8-12 Hz for trans-cyclopentane protons) and NOESY correlations validate spatial arrangements .

Q. What spectroscopic techniques are used for characterization?

  • ¹H/¹³C NMR : Assign peaks for the cyclopentane (δ 1.5-2.5 ppm), carbonyl (δ 170-210 ppm), and aromatic protons (δ 7.0-8.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 295.06 (C₁₄H₁₅ClO₃) .
  • IR spectroscopy : Identify carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity during synthesis?

  • Temperature : Lower temperatures (0-5°C) during aldol condensation minimize side products (e.g., diastereomers) .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve electrophilic aromatic substitution efficiency for the 2-chlorophenyl group .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance oxidation rates but require careful quenching to avoid over-oxidation .

Q. What challenges arise in resolving crystallographic data for this compound? **

  • Disorder in cyclopentane rings : Mitigated using SHELXL’s PART and SUMP instructions to model split positions .
  • Twinned crystals : Apply HKLF5 in SHELXL to refine data from non-merohedral twins .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for heavy atoms (Cl, O) improve model accuracy .

Q. How does the 2-chlorophenyl substituent affect biological activity compared to halogenated analogs?

  • Binding affinity : The electronegative Cl atom enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2) compared to fluorine (weaker van der Waals) or iodine (steric hindrance) .
  • Metabolic stability : Chlorine’s lower electronegativity vs. fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in vitro .

Q. What computational methods model interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) with ΔG ≈ -9.2 kcal/mol, favoring H-bonding between the carboxylic acid and Arg120 .
  • MD simulations (GROMACS) : Analyze stability over 100 ns trajectories; RMSD < 2.0 Å indicates sustained binding .

Q. How can contradictions in biological assay data be resolved?

  • Purity validation : Re-analyze batches via HPLC (C18 column, 90:10 H₂O:ACN) to exclude impurities >98% .
  • Stereochemical verification : Ensure no racemization during synthesis using chiral HPLC (Chiralpak IA, hexane/IPA) .
  • Assay replication : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to cross-validate IC₅₀ values .

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